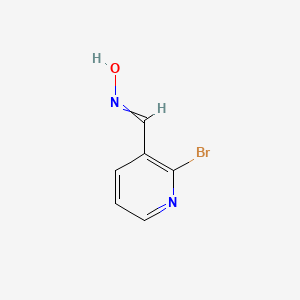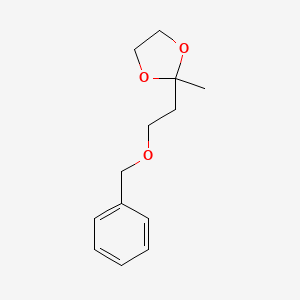
Benzene, 1,3-butadiynyl-
Übersicht
Beschreibung
Benzene, 1,3-butadiynyl- is an organic compound characterized by the presence of a benzene ring substituted with a buta-1,3-diyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of conjugated triple bonds in the buta-1,3-diyne moiety imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,3-butadiynyl- can be synthesized through several methods. One common approach involves the cross-coupling reaction of terminal alkynes with dihaloarenes in the presence of palladium and copper catalysts. For instance, the reaction of (E)-1,2-diiodoalkenes with terminal alkynes in the presence of palladium(II) acetate and copper(I) iodide at room temperature yields unsymmetrical buta-1,3-diynes .
Industrial Production Methods: Industrial production of buta-1,3-diynylbenzene typically involves large-scale cross-coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,3-butadiynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-butadiynyl- has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the design of bioactive molecules and probes for biological studies.
Medicine: Derivatives of buta-1,3-diynylbenzene have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its conjugated system and stability.
Wirkmechanismus
The mechanism of action of buta-1,3-diynylbenzene involves its interaction with molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Buta-1,3-diyne: A simpler analogue with only the buta-1,3-diyne moiety.
Phenylacetylene: Contains a single triple bond attached to a benzene ring.
Diphenylacetylene: Features two phenyl groups attached to a central triple bond.
Uniqueness: Benzene, 1,3-butadiynyl- is unique due to the presence of two conjugated triple bonds, which impart distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C10H6 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H |
InChI-Schlüssel |
NQLJPVLOQMPBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)





![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)

![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)

![[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid](/img/structure/B8606530.png)
